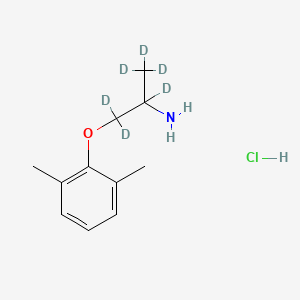

Mexiletine-d6 Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mexiletine-d6 Hydrochloride is a deuterated form of Mexiletine Hydrochloride, a class 1B antiarrhythmic agent. It is used primarily in the treatment of ventricular arrhythmias. The deuterated form, this compound, is often utilized in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotopic labeling.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mexiletine-d6 Hydrochloride involves the deuteration of Mexiletine. The process typically includes the following steps:

Deuteration of Starting Material: The starting material, often a precursor to Mexiletine, is subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

Formation of Mexiletine-d6: The deuterated intermediate is then reacted with appropriate reagents to form Mexiletine-d6.

Hydrochloride Formation: Finally, Mexiletine-d6 is treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Deuteration: Large quantities of the starting material are deuterated using deuterium gas and a suitable catalyst.

Reaction Optimization: The reaction conditions are optimized to ensure high yield and purity of Mexiletine-d6.

Purification and Crystallization: The product is purified through crystallization and other separation techniques to obtain this compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

Mexiletine-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Mexiletine-d6 can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert Mexiletine-d6 to its reduced forms.

Substitution: Mexiletine-d6 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Mexiletine-d6 Hydrochloride is widely used in scientific research for:

Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems.

Metabolic Pathway Analysis: Researchers use Mexiletine-d6 to study the metabolic pathways and identify metabolites.

Drug Interaction Studies: It helps in understanding how Mexiletine interacts with other drugs at the molecular level.

Biological Research: Used in studies related to cardiac arrhythmias and other medical conditions.

Mécanisme D'action

Mexiletine-d6 Hydrochloride works by inhibiting the inward sodium current required for the initiation and conduction of impulses in the heart. This inhibition reduces the rate of rise of the action potential, thereby stabilizing the cardiac membrane and preventing arrhythmias. The molecular targets include voltage-gated sodium channels, and the pathways involved are related to the modulation of cardiac action potentials.

Comparaison Avec Des Composés Similaires

Similar Compounds

Lidocaine: Another class 1B antiarrhythmic agent with similar properties but different pharmacokinetics.

Amiodarone: A class III antiarrhythmic agent with broader applications but different mechanisms.

Propranolol: A beta-blocker with antiarrhythmic properties but different molecular targets.

Uniqueness

Mexiletine-d6 Hydrochloride is unique due to its deuterated nature, which provides advantages in research applications, particularly in pharmacokinetic and metabolic studies. Its stability and ability to be tracked precisely make it a valuable tool in scientific research.

Activité Biologique

Mexiletine-d6 hydrochloride is a deuterated form of mexiletine, a well-known class IB antiarrhythmic agent. This compound exhibits several biological activities primarily through its action as a sodium channel blocker. The following sections detail its mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions as a non-selective voltage-gated sodium channel blocker . It preferentially binds to open and inactivated states of sodium channels, leading to a use-dependent block. This mechanism is crucial for its efficacy in treating various cardiac and neurological conditions:

- Sodium Channel Blockade : Mexiletine-d6 inhibits the rapid inward sodium currents, which is essential in reducing excitability in cardiac tissues and skeletal muscles.

- Use-Dependent Inhibition : The compound demonstrates a more potent effect during high-frequency stimulation, which is particularly beneficial in conditions characterized by increased neuronal excitability.

Therapeutic Applications

This compound is primarily utilized in the following areas:

- Cardiac Arrhythmias : It is effective for the long-term management of ventricular tachycardia. The typical dosage ranges from 200 mg to 400 mg every 8 hours.

- Neuromuscular Disorders : Recent studies have highlighted its role in managing myotonic syndromes, where it helps alleviate symptoms by stabilizing muscle excitability.

- Neuropathic Pain : The compound has also been investigated for its analgesic properties in neuropathic pain management.

Clinical Studies and Case Reports

- Myotonic Syndromes : Mexiletine has been recognized as an orphan drug for treating myotonic syndromes. A study showed that it effectively controls hyperexcitability in both dystrophic and non-dystrophic myotonias, providing symptomatic relief (Logigian et al., 2010; Hoffman & Kaminski, 2012).

- Cardioprotection : Research indicates that mexiletine can reduce arrhythmic events in patients with Long QT Syndrome type 3 (LQT3), including infants (Mazzanti et al., 2016). Its cardioprotective effects are attributed to its ability to prevent sodium overload during ischemia-reperfusion injury.

- Antioxidant Properties : Studies have demonstrated that mexiletine exhibits antioxidant activity, inhibiting free-radical-induced lipid peroxidation in cellular membranes (Demirpençe et al., 1999). This property may enhance its therapeutic profile, particularly in oxidative stress-related conditions.

Data Tables

| Characteristic | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂D₆ClNO |

| Molecular Weight | 221.76 g/mol |

| CAS Number | 1329835-60-0 |

| Melting Point | 200-203 °C |

| Density | 0.979 g/cm³ |

| Boiling Point | 271.5 °C at 760 mmHg |

Propriétés

IUPAC Name |

1,1,1,2,3,3-hexadeuterio-3-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i3D3,7D2,10D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEIBWMZVIVJLQ-SJPQGYSLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC1=C(C=CC=C1C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.